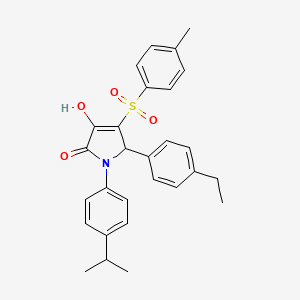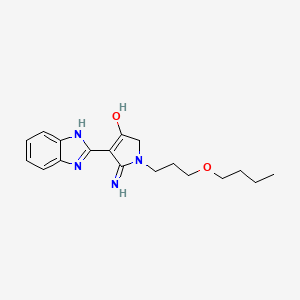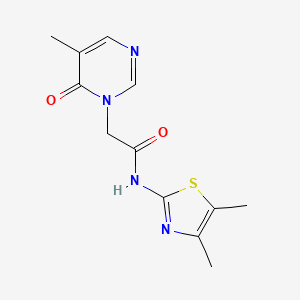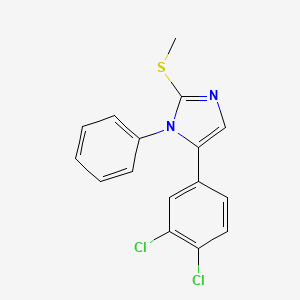
5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole class of compounds. It has been the subject of scientific research in recent years due to its potential applications in various fields, including medicine and agriculture. In
Scientific Research Applications
Structural Chemistry and Molecular Interactions
The structural analysis of compounds closely related to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole demonstrates diverse molecular geometries and interactions. For instance, in compounds with a similar imidazole backbone, the orientation of the phenyl and imidazole rings, as well as the coplanarity between different molecular fragments, plays a significant role in their chemical behavior and potential applications in materials science (Shraddha, Devika, & Begum, 2020).
Photophysical Properties and Luminophore Applications
Research into compounds with a similar structure has highlighted the synthesis of new luminophores for potential use in optoelectronic devices. The development of metal-organic frameworks (MOFs) incorporating imidazole linkers showcases the dual functional properties of ligand-based emission and metal-based magnetic behaviors, indicating a path towards the design of materials with combined luminescence and magnetism (Wang et al., 2021).
Antibacterial and Antifungal Potential
Compounds structurally related to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole have been identified as potent antibacterial agents, with specific activity against anaerobic bacteria. The design of these molecules aims at targeting and disrupting bacterial cells, showcasing their potential as templates for the development of new antibacterial drugs (Dickens et al., 1991). Additionally, analogues of 1H-imidazole have been explored for their antibacterial properties, suggesting that the presence of aryl rings and specific functional groups is crucial for their biological activity (Antolini et al., 1999).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c1-21-16-19-10-15(11-7-8-13(17)14(18)9-11)20(16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAQRXXCLHUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

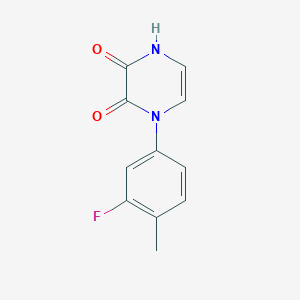
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
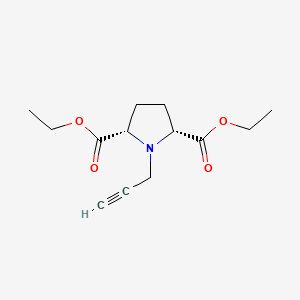

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)
![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)
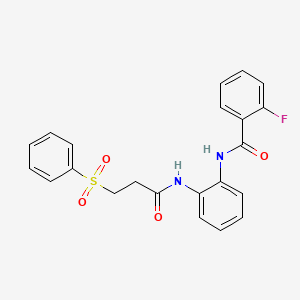

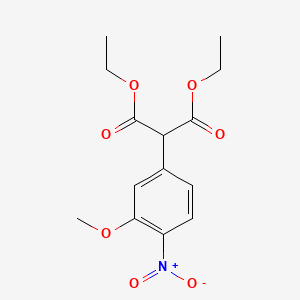

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)
